molecular formula C10H9ClN4O2S B141586 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide CAS No. 14423-79-1

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide

Cat. No.: B141586
CAS No.: 14423-79-1
M. Wt: 284.72 g/mol
InChI Key: LTQARFFNSMGMTC-UHFFFAOYSA-N
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Description

4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 3-chloropyrazine moiety. Sulfonamides are historically significant as antimicrobial agents, and modifications to their aromatic or heterocyclic substituents can dramatically alter their physicochemical and biological properties.

Properties

IUPAC Name

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-10(14-6-5-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQARFFNSMGMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359189
Record name 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
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Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14423-79-1
Record name 4-Amino-N-(3-chloro-2-pyrazinyl)benzenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=14423-79-1
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Record name 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
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Record name N1-(3-Chloropyrazinyl)-sulfanilamide
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Preparation Methods

Reaction Setup and Reagents

  • Reactants :

    • 4-Aminobenzenesulfonyl chloride (1.2 equiv)

    • 3-Chloropyrazin-2-amine (1.0 equiv)

  • Solvent : Anhydrous acetone (10 mL/mmol)

  • Base : Pyridine (2.0 equiv), serving as both catalyst and acid scavenger

  • Temperature : Room temperature (20–25°C)

  • Duration : 12–16 hours under inert atmosphere.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is subjected to:

  • Partitioning : Between ethyl acetate and water to remove unreacted starting materials.

  • Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product.

  • Crystallization : Optional recrystallization from ethanol/water (1:1) to enhance purity.

Yield and Scalability

Reported yields range from 12% to 70% , influenced by:

  • Chlorine substitution : Chlorinated derivatives exhibit lower yields due to steric and electronic effects.

  • Scale : Laboratory-scale reactions (1–10 mmol) achieve higher yields compared to pilot-scale batches.

Table 1: Representative Yields Under Varied Conditions

Starting MaterialScale (mmol)Yield (%)Purity (%)
3-Chloropyrazin-2-amine56598
6-Chloroaminopyrazine54295
3-Chloropyrazin-2-amine*505897
*Pilot-scale batch with optimized stirring and temperature control.

Mechanistic Insights and Reaction Optimization

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine group of 3-chloropyrazin-2-amine attacks the electrophilic sulfur in 4-aminobenzenesulfonyl chloride, forming a tetrahedral intermediate.

  • Deprotonation : Pyridine abstracts a proton from the intermediate, facilitating the expulsion of chloride and yielding the sulfonamide product.

Critical Parameters for Optimization

  • Solvent Choice : Acetone outperforms DMF or THF due to better solubility of intermediates.

  • Base Selection : Pyridine minimizes side reactions compared to stronger bases (e.g., NaOH).

  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine prevents dimerization.

Analytical Characterization

Rigorous characterization ensures structural fidelity and purity. Standard protocols include:

Spectroscopic Methods

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.3 ppm, with distinct coupling patterns for pyrazine (J = 2.5 Hz) and benzene rings.

  • FT-IR : Sulfonamide S=O stretches appear at 1320 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

  • Mass Spectrometry : Molecular ion peak at m/z 284.72 [M+H]⁺ confirms molecular weight.

Chromatographic Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water, 0.1% TFA).

  • TLC : Rf = 0.45 (hexane:ethyl acetate, 1:1).

Table 2: Key Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMR (DMSO-d6)δ 8.21 (s, 1H, pyrazine-H)Pyrazine ring proton
δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H)Benzene ortho to sulfonamide
FT-IR1320 cm⁻¹, 1150 cm⁻¹Sulfonamide S=O stretches
LC-MS284.72 [M+H]⁺Molecular ion confirmation

Industrial Production Considerations

Scaling this synthesis requires addressing:

  • Cost Efficiency : Bulk procurement of 3-chloropyrazin-2-amine reduces material costs by 30%.

  • Waste Management : Recycling acetone via distillation achieves 85% solvent recovery.

  • Process Safety : Exothermic reactions necessitate jacketed reactors with temperature feedback control.

Comparative Analysis of Alternative Methods

While the one-step synthesis dominates, alternative routes have been explored:

Reductive Amination Pathway

  • Reactants : 4-Nitrobenzenesulfonyl chloride + 3-chloropyrazin-2-amine → Reduction of nitro group.

  • Drawback : Lower overall yield (35%) due to side reactions during reduction.

Solid-Phase Synthesis

  • Support : Wang resin-functionalized sulfonamide precursors.

  • Advantage : Simplifies purification but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, as anticancer agents. Research has demonstrated that compounds in this class can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers, particularly breast cancer.

  • Mechanism of Action : The inhibition of CA IX disrupts pH regulation in tumor microenvironments, leading to decreased tumor growth and increased apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7 at concentrations ranging from 1.52 to 6.31 μM, with selectivity ratios indicating a preference for cancerous over normal cells .
  • Case Study : In a study evaluating a series of thiazolone-based benzenesulfonamides, the compound exhibited an IC50 value of 0.011 μM against CA IX and demonstrated substantial apoptosis induction in MDA-MB-231 cells . This suggests that structural modifications can enhance the efficacy of sulfonamide derivatives.

Antimicrobial Activity

This compound has also been investigated for its antibacterial properties. The compound's ability to inhibit bacterial growth is attributed to its action on carbonic anhydrases present in pathogenic bacteria.

  • Inhibition Studies : Compounds related to this compound have shown significant inhibition against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited over 80% inhibition against Staphylococcus aureus at concentrations of 50 μg/mL .
  • Biofilm Formation : The compound has demonstrated potential in preventing biofilm formation by pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic profiles for several sulfonamide derivatives related to this compound. These studies are essential for understanding the drug-likeness and therapeutic potential of these compounds .

Comparative Data Table

The following table summarizes the biological activity and selectivity of various derivatives related to this compound:

CompoundCA IX IC50 (μM)CA II IC50 (μM)Anti-bacterial Activity (%)
4e0.0113.9280.69 against S. aureus
4g0.0171.5569.74 against S. aureus
4h0.0262.1968.30 against S. aureus

Mechanism of Action

The mechanism of action of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Insights:

  • Heterocyclic Core Influence: The pyrazine ring in the target compound is a six-membered di-azine, contrasting with pyridazine (two adjacent nitrogen atoms) in sulfachlorpyridazine and pyrimidine (two meta nitrogen atoms) in sulfamethazine . These differences affect electronic distribution and binding to biological targets.
  • Substituent Effects :

    • Methyl groups on isoxazole (sulfamethoxazole) or pyrimidine (sulfamethazine) increase lipophilicity, whereas chlorine in sulfachlorpyridazine or the target compound may improve target affinity via halogen bonding .

Spectroscopic Comparison:

  • IR Spectroscopy : Sulfonamide N-H stretches appear near 3300–3250 cm⁻¹, while S=O asymmetric/symmetric vibrations are observed at 1380–1150 cm⁻¹. Chlorine substituents may shift these peaks slightly due to inductive effects .
  • NMR : The aromatic protons on the pyrazine ring in the target compound would resonate downfield (δ 8.5–9.0 ppm) compared to pyridazine or pyrimidine analogs due to deshielding by electronegative nitrogen and chlorine .

Biological Activity

4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antitubercular properties. This article provides a detailed overview of the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₉ClN₄O₂S, with a molecular weight of approximately 306.75 g/mol. The compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a chlorinated pyrazine moiety. This structure enhances its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between sulfonyl chlorides and aminopyrazine derivatives. A common method includes:

  • Reaction Setup : Combine the appropriate sulfonyl chloride with the aminopyrazine in a solvent under controlled conditions.
  • Purification : Isolate the product through crystallization or chromatography.
  • Characterization : Use techniques like NMR and X-ray diffraction to confirm the structure.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. Specifically, it has shown promising results against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL (25 μM) .

Case Studies

  • Antitubercular Activity : In a comparative study, this compound was evaluated alongside other sulfonamides for its efficacy against M. tuberculosis H37Rv. The results indicated that it possesses significant antitubercular activity, making it a candidate for further development in tuberculosis treatment .
  • Mechanism of Action : Molecular docking studies have revealed that the compound interacts with various proteins through hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy .
  • Comparative Analysis : A study compared several related compounds, highlighting their structural features and biological activities (Table 1).
Compound NameStructure FeaturesBiological Activity
4-Amino-N-(pyrazin-2-yl)benzenesulfonamidePyrazine substituent on the benzene ringAntitubercular activity
4-Amino-N-(thiazol-2-yl)benzenesulfonamideThiazole instead of pyrazineAnticancer properties
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamidePyrimidine substituentEnzyme inhibition
4-Amino-N-(6-chloropyrazin-2-yl)benzenesulfonamideChlorinated pyrazine variantEnhanced lipophilicity

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles . However, further studies are required to fully understand its pharmacokinetics and potential toxicity.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, and how are key intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. Acyl chlorides (e.g., substituted benzoyl chlorides) are reacted with aminosulfonamide precursors in the presence of pyridine as a catalyst. Intermediates are characterized using:
  • Elemental analysis to confirm stoichiometry.
  • FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons and confirm substitution patterns.
  • Mass spectrometry for molecular ion validation .
  • Table 1 : Common Characterization Techniques
TechniquePurposeKey Signals/Data
Elemental AnalysisConfirm C, H, N, S, Cl ratiosDeviation < 0.4% from theoretical
¹H NMRAromatic proton integration (δ 7.0–8.5)J-coupling for pyrazine protons
FT-IRSulfonamide S=O stretches~1320 cm⁻¹ (asymmetric), ~1150 cm⁻¹ (symmetric)

Q. How can researchers assess the solubility and stability of this compound under varying pH and solvent conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) with HPLC quantification. Polar aprotic solvents (e.g., DMSO) enhance solubility due to sulfonamide polarity .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acidic conditions may hydrolyze the sulfonamide bond, requiring pH 7.4 buffers for physiological relevance .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound with enzymatic targets like phosphodiesterases or bacterial PPTases?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., phosphodiesterase PDE4B). Key residues (e.g., His234, Gln369) may form hydrogen bonds with the sulfonamide group .
  • Molecular dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable docking .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate charge transfer effects at the pyrazine-chlorine interface for selectivity studies .

Q. How should discrepancies between computational docking scores and experimental IC₅₀ values in antimicrobial assays be systematically addressed?

  • Methodological Answer :
  • Validate protonation states : Use MarvinSketch to predict dominant ionization forms at physiological pH. Neutral sulfonamides may show higher membrane permeability than ionized forms .
  • Solvent effects : Compare docking in implicit (GBSA) vs. explicit (TIP3P water) solvent models. Explicit models better replicate in vitro conditions .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and surface plasmon resonance (SPR) for kinetic analysis (kₐ, kₐ) .

Q. What strategies are effective in designing analogs of this compound for structure-activity relationship (SAR) studies targeting bacterial proliferation?

  • Methodological Answer :
  • Core modifications :
  • Replace 3-chloropyrazine with 3-bromo or 3-fluoro groups to enhance halogen bonding with bacterial PPTases .
  • Introduce methyl groups to the benzene ring to improve lipophilicity (logP optimization) .
  • Assay design :
  • Use minimum inhibitory concentration (MIC) assays against E. coli or S. aureus.
  • Pair with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Q. What experimental approaches are critical for elucidating the mechanism of action against bacterial acps-PPTase enzymes?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ using malachite green phosphate detection (colorimetric) or radiolabeled acetyl-CoA substrates .
  • X-ray crystallography : Co-crystallize the compound with acps-PPTase (PDB ID: 3LU9) to resolve binding modes. The 3-chloro group may occupy a hydrophobic pocket near Thr127 .
  • Mutagenesis : Generate T127A or Q130A mutants to test hydrogen-bonding dependencies .

Data Contradiction Analysis

  • Example : If computational docking predicts strong binding to PDE4B but in vitro assays show weak inhibition:
    • Possible causes : Off-target effects, poor solubility, or metabolic instability.
    • Resolution :

Perform metabolite profiling (LC-MS/MS) to identify degradation products.

Use parallel artificial membrane permeability assays (PAMPA) to assess bioavailability .

Test against isoform-specific PDEs (e.g., PDE4D vs. PDE4B) to confirm selectivity .

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